N-(2-methoxy-5-nitrophenyl)methanesulfonamide

Description

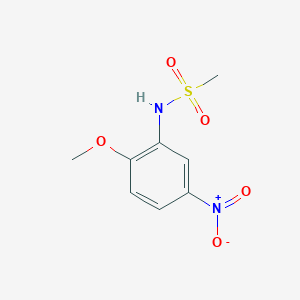

N-(2-Methoxy-5-nitrophenyl)methanesulfonamide is a sulfonamide derivative featuring a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position of the phenyl ring. Sulfonamides are widely explored for their pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The methoxy and nitro substituents likely influence electronic properties, solubility, and biological interactions, as seen in related compounds .

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c1-15-8-4-3-6(10(11)12)5-7(8)9-16(2,13)14/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDWMQPKWZSZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)methanesulfonamide typically involves the reaction of 2-methoxy-5-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-methoxy-5-aminophenylmethanesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-hydroxy-5-nitrophenylmethanesulfonamide.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, the nitro group may undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural analogs of N-(2-methoxy-5-nitrophenyl)methanesulfonamide exhibit variations in substituent type, position, and biological activity. Below is a detailed comparison:

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (NO₂, F, Br): Enhance stability and influence binding affinity. The nitro group at the 5-position in the target compound may facilitate π-π stacking in biological targets. Methoxy vs.

- Positional Effects :

Pharmacological and Physical Properties

Table 2: Comparative Pharmacological Data

Key Observations:

- Solubility: Methoxy and phenoxy groups reduce aqueous solubility compared to hydroxy analogs.

- Biological Activity: Nimesulide’s phenoxy group enhances COX-2 selectivity, while the target compound’s methoxy group may confer distinct binding properties.

Biological Activity

N-(2-methoxy-5-nitrophenyl)methanesulfonamide is an organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Compound Overview

- Molecular Formula : C₈H₁₀N₂O₅S

- Structural Features : The compound features a methanesulfonamide group attached to a 2-methoxy-5-nitrophenyl ring, which contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-5-nitroaniline with methanesulfonyl chloride. The general procedure includes:

-

Reagents :

- 2-Methoxy-5-nitroaniline

- Methanesulfonyl chloride

- Triethylamine (as a base)

- Solvent: Dichloromethane

-

Procedure :

- The aniline derivative is dissolved in dichloromethane.

- Triethylamine is added to neutralize the HCl produced during the reaction.

- Methanesulfonyl chloride is introduced dropwise at low temperatures to control the reaction rate.

- The mixture is stirred overnight, followed by purification through recrystallization or chromatography.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components.

Therapeutic Applications

This compound has been investigated for several potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound can inhibit bacterial growth, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For example, studies have shown that certain analogs demonstrate significant minimum inhibitory concentration (MIC) values against MRSA strains, highlighting their potential as antibacterial agents .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, with some studies suggesting it may inhibit pro-inflammatory cytokines.

Table 1: Biological Activity Data

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µM) | Solubility (µM) | LogD at pH 7.4 |

|---|---|---|---|---|

| This compound | 15.625 | >100 | 511 | 3.19 |

| N-(2-methoxyphenyl)methanesulfonamide | 31.25 | >100 | 372 | 4.90 |

| N-(4-nitro-2-phenoxyphenyl)methanesulfonamide | 8.3 | >100 | 486 | 3.88 |

Note: MIC values indicate the concentration required to inhibit bacterial growth; IC50 values represent cytotoxicity against HepG2 cells.

Case Studies

-

Antibacterial Efficacy Against MRSA :

A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against MRSA strains. The results showed promising activity with an MIC value of approximately 15.625 µg/mL, indicating effective inhibition of bacterial growth . -

Inhibition of Inflammatory Pathways :

Another investigation focused on the anti-inflammatory properties of this compound in vitro, where it was shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures stimulated by LPS (lipopolysaccharides) . This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What are the key considerations for synthesizing N-(2-methoxy-5-nitrophenyl)methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of 2-methoxy-5-nitroaniline using methanesulfonyl chloride under basic conditions. Critical factors include:

- Temperature control : Reactions are often conducted at 0–5°C to prevent side reactions (e.g., hydrolysis of the sulfonyl chloride) .

- Catalysts : Triethylamine (Et₃N) or dimethylaminopyridine (DMAP) are used to neutralize HCl byproducts and enhance reactivity .

- Solvent choice : Dichloromethane (DCM) or dioxane is preferred for solubility and inertness .

- Purification : Flash chromatography (hexane:ethyl acetate, 7:3) or recrystallization yields pure product (55–90% yields) .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy group appears as a singlet at δ ~3.8 ppm, while aromatic protons show splitting patterns reflecting nitro group electron-withdrawal .

- X-ray crystallography : SHELX software (e.g., SHELXL) resolves intramolecular interactions, such as hydrogen bonds between the sulfonamide NH and nitro/methoxy groups. The dihedral angle between the aromatic ring and nitro group is ~8.78° .

- FTIR : Stretching bands for sulfonamide S=O (~1350–1150 cm⁻¹) and nitro groups (~1520 cm⁻¹) validate functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Enzyme inhibition : The nitro and sulfonamide groups enable interactions with enzyme active sites (e.g., carbonic anhydrase, cyclooxygenase), making it a precursor for anti-inflammatory or anticancer agents .

- Structural analogs : Modifications (e.g., nitro reduction to amine) generate derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data or synthetic yields for derivatives of this compound?

- Data validation : Cross-check experimental parameters (e.g., solvent purity, reaction time) against literature. For example, nitro group orientation in crystal structures may vary due to hydrogen bonding with ethanol in solvates .

- Statistical analysis : Use tools like Rint (crystallographic agreement factor) to assess data quality. A low Rint (<0.05) indicates high reproducibility .

- Reaction troubleshooting : If yields drop below 50%, optimize stoichiometry (e.g., 1.1 eq. of amine to sulfonyl chloride) or switch to anhydrous solvents .

Q. What strategies are effective for studying the compound’s interactions with biological targets?

- Molecular docking : Software like AutoDock Vina predicts binding modes with proteins (e.g., COX-2). The nitro group’s electron-deficient nature favors π-π stacking with aromatic residues .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Enzyme assays : Monitor inhibition kinetics (IC₅₀) using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .

Q. How does the electronic nature of substituents influence the compound’s reactivity and stability?

- Nitro group effects : The -NO₂ group is meta-directing and deactivates the ring, reducing electrophilic substitution but stabilizing intermediates in reduction reactions .

- Methoxy group : Acts as an ortho/para-directing electron donor, influencing regioselectivity in further functionalization (e.g., halogenation) .

- Sulfonamide stability : Hydrolytic degradation under acidic conditions can be mitigated by introducing electron-withdrawing groups (e.g., fluorine) on the aryl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.